N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Description

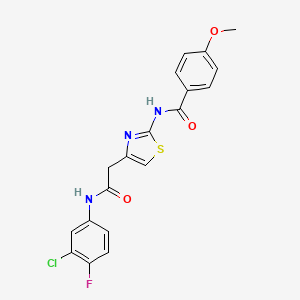

N-(4-(2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a central thiazole ring substituted with a 4-methoxybenzamide group and a 3-chloro-4-fluorophenyl acetamide side chain. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3S/c1-27-14-5-2-11(3-6-14)18(26)24-19-23-13(10-28-19)9-17(25)22-12-4-7-16(21)15(20)8-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMWYJNNELSCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity, suggesting that the compound may target bacterial cells or specific proteins within these cells.

Mode of Action

It’s worth noting that many thiazole derivatives have been used in the treatment of various conditions such as hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections. This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to the inhibition of growth or death of the target cells.

Biochemical Pathways

Given the broad range of conditions that thiazole derivatives can treat, it’s likely that the compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and division, protein synthesis, or other essential cellular processes.

Result of Action

Based on the potential antibacterial activity of the compound, it can be hypothesized that the compound may lead to the death of bacterial cells, possibly through the disruption of essential cellular processes.

Biological Activity

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 492 g/mol. It features a thiazole ring, a methoxybenzamide moiety, and a chlorofluorophenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClFN5O3S |

| Molecular Weight | 492 g/mol |

| LogP | 2.66 |

| Rotatable Bonds | 8 |

The compound exhibits its biological effects through various mechanisms, including inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell lines.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B Virus (HBV).

- Mechanism : It is believed to enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication.

- Research Findings : In vitro studies demonstrated that the compound effectively reduces HBV replication in HepG2.2.15 cells, showing promise as a therapeutic agent against HBV infections.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life conducive to maintaining therapeutic levels in vivo.

Summary of Key Studies

- Anticancer Efficacy :

- Study : Evaluated the effects on MCF-7 and A549 cells.

- Findings : Induced apoptosis via caspase activation and altered expression of cell cycle regulators.

- Antiviral Effects :

- Study : Assessed against HBV in vitro.

- Findings : Demonstrated significant antiviral activity correlated with increased A3G levels.

Comparative Analysis with Other Compounds

In comparison to other benzamide derivatives, this compound shows superior potency against both cancer cell lines and viral infections.

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| N-(4-(...)-4-methoxybenzamide | Anticancer | 10 | Effective against MCF-7 |

| N-(...)-benzamide | Antiviral | 15 | Effective against HBV |

Comparison with Similar Compounds

Key Observations:

Thiazole Core : All compounds feature a thiazole ring, often substituted with amide or urea groups. The target compound’s 4-methoxybenzamide substituent is structurally distinct from urea derivatives (e.g., compound 1f) but aligns with benzamide-thiazole hybrids in and .

Substituent Diversity: The 3-chloro-4-fluorophenyl group in the target compound contrasts with trifluoromethylphenyl (1f) or benzo[d]thiazolyl groups (), which may influence solubility and target binding .

Synthetic Efficiency : Yields for similar compounds range from 34% () to 72% (), suggesting that the target compound’s synthesis may require optimization of coupling reactions or purification steps .

Spectroscopic and Physicochemical Comparisons

- IR Spectroscopy : Thiazole-amide derivatives (e.g., ) show characteristic C=O (1663–1682 cm⁻¹) and N-H (3150–3414 cm⁻¹) stretches. The absence of C=O in triazole-thiones () highlights tautomerism, a feature less likely in the target compound due to its stable amide linkages .

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., 239–240°C in ) suggest high thermal stability due to π-π stacking .

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React thiourea with α-haloketones (e.g., 2-bromoacetophenone derivatives) under acidic or basic conditions to form the thiazole core .

Amide Coupling : Introduce the 3-chloro-4-fluoroaniline moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the thiazole's amino group .

Benzamide Functionalization : Attach the 4-methoxybenzamide group through nucleophilic substitution or condensation reactions, often using DMF or dichloromethane as solvents .

Key reagents include EDCI, HOBt, and triethylamine. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .

- FT-IR : Key peaks include C=O stretches (amide: ~1650 cm⁻¹; ketone: ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₆ClFN₃O₃S: ~428 m/z) .

Advanced: How can structural ambiguities in X-ray crystallography data be resolved for this compound?

Answer:

- High-Resolution Data : Use synchrotron radiation to improve resolution (<1.0 Å), enabling precise electron density mapping for the thiazole and amide groups .

- Twinning Analysis : Employ SHELXL's TWIN command to address pseudo-merohedral twinning, common in thiazole derivatives due to planar symmetry .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N-H···O=C) to validate packing models. Tools like Mercury (CCDC) visualize these networks .

Advanced: What experimental strategies optimize yield in the final coupling step of the synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for Suzuki-Miyaura coupling of aromatic fragments. Pd/C in DMF at 80°C often achieves >85% yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Additives like K₂CO₃ improve reaction kinetics .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive groups (e.g., amine intermediates) .

Basic: What in vitro assays are used to evaluate this compound’s anticancer activity?

Answer:

- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations. IC₅₀ values are calculated using nonlinear regression .

- Enzyme Inhibition : Measure acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm) to assess neuroprotective potential .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .

Advanced: How can conflicting bioactivity data between similar thiazole derivatives be analyzed?

Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-chloro vs. 4-fluoro groups) using molecular docking (AutoDock Vina) to identify key binding interactions .

- Assay Variability Control : Replicate studies under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize experimental noise .

- Metabolic Stability Tests : Use liver microsomes to assess if conflicting results arise from differential compound degradation .

Advanced: What methodologies address low solubility in biological assays?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (∼200 nm) via emulsion-diffusion to enhance bioavailability .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .

Basic: How is purity validated before biological testing?

Answer:

- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min). Purity ≥95% is confirmed by a single peak at 254 nm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

- ADMET Prediction : SwissADME or pkCSM models estimate CYP450 metabolism, highlighting potential hydroxylation sites (e.g., para-methoxy group) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative degradation (e.g., B3LYP/6-31G*) .

Advanced: How are enantiomeric impurities detected if chiral centers are present?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.